![molecular formula C12H22N2O5S B216833 N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea CAS No. 100551-67-5](/img/structure/B216833.png)
N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea
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Overview
Description
N-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea, also known as tiazofurin, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been shown to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and immunosuppressive effects.
Mechanism of Action
The mechanism of action of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in nucleic acid metabolism. Tiazofurin has been shown to inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanine nucleotides. In addition, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea has been shown to inhibit the activity of adenosine kinase, which is involved in the salvage pathway of adenosine metabolism.
Biochemical and Physiological Effects
Tiazofurin has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate immune responses. In addition, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Tiazofurin has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and it exhibits a broad spectrum of biological activities. However, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea also has several limitations, including poor solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea in combination with other drugs for the treatment of cancer and viral infections. Finally, further research is needed to fully understand the mechanism of action of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea and to identify potential new targets for drug development.
Synthesis Methods
The synthesis of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea involves the reaction of 2-methyl-4-oxo-2-pentenoic acid with thiourea in the presence of ribose and a strong acid catalyst. The resulting compound is then purified by column chromatography to yield the final product.
Scientific Research Applications
Tiazofurin has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit antiviral activity against a range of viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV). In addition, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea has been shown to have anticancer activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer.
properties
CAS RN |
100551-67-5 |
---|---|
Product Name |
N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea |
Molecular Formula |
C12H22N2O5S |
Molecular Weight |
306.38 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-methyl-4-oxopentan-2-yl)thiourea |
InChI |
InChI=1S/C12H22N2O5S/c1-6(16)4-12(2,3)14-11(20)13-10-9(18)8(17)7(5-15)19-10/h7-10,15,17-18H,4-5H2,1-3H3,(H2,13,14,20)/t7-,8-,9-,10-/m1/s1 |
InChI Key |
QFZOUJAPJJFFPY-ZYUZMQFOSA-N |
Isomeric SMILES |
CC(=O)CC(C)(C)NC(=S)N[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O |
SMILES |
CC(=O)CC(C)(C)NC(=S)NC1C(C(C(O1)CO)O)O |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)NC1C(C(C(O1)CO)O)O |
synonyms |
3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2-meth yl-4-oxo-pentan-2-yl)thiourea |
Origin of Product |
United States |
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